[1,1'-Biphenyl]-4-yl 3-chlorobenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H13ClO2 |
|---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
(4-phenylphenyl) 3-chlorobenzoate |
InChI |
InChI=1S/C19H13ClO2/c20-17-8-4-7-16(13-17)19(21)22-18-11-9-15(10-12-18)14-5-2-1-3-6-14/h1-13H |
InChI Key |
QQBSMNFYRJCFQU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Elucidation of 1,1 Biphenyl 4 Yl 3 Chlorobenzoate Structure
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)
No experimental ¹H or ¹³C NMR data for [1,1'-Biphenyl]-4-yl 3-chlorobenzoate (B1228886) could be located. This information is fundamental for confirming the chemical structure by showing the electronic environment of the hydrogen and carbon atoms within the molecule. While data exists for numerous other biphenyl (B1667301) derivatives and substituted benzoates, these are not applicable to the specific 3-chloro isomer requested. rsc.orgnih.govnih.govrsc.org
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
A specific IR spectrum for [1,1'-Biphenyl]-4-yl 3-chlorobenzoate, which would identify its characteristic functional groups and vibrational modes, is not available in the public domain. Analysis of related compounds, such as other biphenyls or chlorobenzoates, cannot be used to accurately describe the vibrational properties of the target molecule. researchgate.netnist.govnist.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
There is no available HRMS data for this compound. This technique is crucial for confirming the exact molecular formula and for studying the compound's fragmentation patterns under ionization, which provides further structural evidence. Although HRMS is a common characterization technique, no studies have published these findings for this particular ester. scielo.org.zarsc.org
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular and Crystal Structure Determination
Conformational Analysis and Torsional Angles
Without SCXRD data, a definitive conformational analysis, including the critical torsional angles between the phenyl rings of the biphenyl group and the orientation of the ester linkage, cannot be performed.
Crystal Packing Analysis and Unit Cell Parameters
Details on the crystal packing, intermolecular interactions, and the unit cell parameters (such as the dimensions of the elementary cell and space group) are unknown due to the absence of crystallographic studies for this compound. nih.govnih.govresearchgate.netresearchgate.net
Computational Chemistry and Theoretical Modeling of 1,1 Biphenyl 4 Yl 3 Chlorobenzoate
Quantum Chemical Descriptors for Reactivity Assessment (e.g., Fukui Functions)
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness.
Fukui functions are particularly useful local reactivity descriptors that indicate the propensity of each atomic site in a molecule to undergo nucleophilic, electrophilic, or radical attack. The Fukui function helps in identifying the most reactive sites within the molecule. ias.ac.in For [1,1'-Biphenyl]-4-yl 3-chlorobenzoate (B1228886), the Fukui functions would likely indicate that the carbonyl carbon of the ester group is a primary site for nucleophilic attack, while the aromatic rings may be susceptible to electrophilic attack at specific carbon atoms.
Charge Delocalization and Hyperconjugation Interactions (NBO Analysis)
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule, including hyperconjugative interactions. It examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Intermolecular Interaction Analysis using Hirshfeld Surfaces
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.netbuketov.edu.kz The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. By mapping properties like d_norm (normalized contact distance) onto this surface, close intermolecular contacts can be identified.
Table 3: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for Analogous Biphenyl (B1667301) and Benzoate (B1203000) Derivatives
| Interaction Type | 4'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid nih.gov | Quinolin-8-yl 4-chlorobenzoate (B1228818) mdpi.com |
| H···H | 39.7% | - |
| C···H/H···C | 39.0% | - |
| O···H/H···O | 18.0% | - |
| C-H···N | - | Present |
| C-H···O | - | Present |
| Cl···π | - | Present |
| π···π | - | Present |
This computational and theoretical modeling approach provides a detailed framework for understanding the chemical and physical properties of [1,1'-Biphenyl]-4-yl 3-chlorobenzoate at a molecular level.
Chemical Reactivity and Transformation Pathways of 1,1 Biphenyl 4 Yl 3 Chlorobenzoate
Stability and Degradation Studies of the Ester Moiety
The ester group in [1,1'-Biphenyl]-4-yl 3-chlorobenzoate (B1228886) is a primary site for nucleophilic attack, leading to its cleavage through processes like hydrolysis and transesterification.
Hydrolysis Mechanisms and Kinetics
Ester hydrolysis is a fundamental reaction that results in the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.
Under basic conditions, the hydrolysis of aryl benzoates, such as the title compound, typically proceeds through a bimolecular nucleophilic acyl substitution mechanism (BAc2). The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This step is generally the rate-determining step and results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the expulsion of the 4-phenylphenoxide leaving group and the formation of 3-chlorobenzoic acid.
The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on both the acyl and the aryl portions of the ester. Studies on substituted aryl benzoates have shown that electron-withdrawing groups on the aryloxy leaving group enhance the rate of hydrolysis. rsc.org In the case of [1,1'-Biphenyl]-4-yl 3-chlorobenzoate, the biphenyl (B1667301) group is generally considered to be weakly electron-donating or neutral, which would suggest a moderate rate of hydrolysis compared to esters with strongly electron-withdrawing groups on the phenol (B47542) moiety. Conversely, the 3-chloro substituent on the benzoate (B1203000) ring is an electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon and thus accelerates the rate of nucleophilic attack. studentdoctor.net
Transesterification Reactions
Transesterification is a process where the alkoxy or aryloxy group of an ester is exchanged with that of another alcohol or phenol. This reaction can be catalyzed by acids, bases, or enzymes. For this compound, transesterification would involve the reaction with an alcohol (R-OH) or another phenol (Ar'-OH) to produce a new ester of 3-chlorobenzoic acid and 4-phenylphenol (B51918).
The feasibility and rate of transesterification are dependent on the relative stability of the starting and product esters and the nature of the catalyst. Research on the transesterification of R-substituted phenyl benzoates has indicated that the reaction proceeds through an addition-elimination mechanism. lookchem.com The reactivity of the ester is influenced by the electronic properties of the leaving group. lookchem.com In general, phenols with lower pKa values (more acidic) are better leaving groups, facilitating the transesterification process. rsc.org The 4-phenylphenol leaving group from this compound would be a moderately good leaving group.
Kinetic studies on similar systems have shown that the nature of the substituent on the leaving phenoxy group has a noticeable effect on the reaction rate, with electron-withdrawing groups generally increasing the rate. lookchem.comresearchgate.net
Reactivity of the Biphenyl System
The biphenyl moiety of the molecule is susceptible to electrophilic attack and can be functionalized using modern catalytic methods.
Electrophilic Aromatic Substitution Reactions
The biphenyl system can undergo electrophilic aromatic substitution (EAS) on either of its phenyl rings. The directing effect of the substituents on each ring governs the position of the incoming electrophile.
The unsubstituted phenyl ring of the biphenyl moiety is activated towards EAS by the other phenyl group, which acts as an ortho, para-director. youtube.compearson.com Therefore, electrophiles will preferentially attack the ortho (positions 2' and 6') and para (position 4') positions of this ring. The para position is generally favored due to reduced steric hindrance.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.com
Palladium-Catalyzed Functionalization of Biphenyl Subunits
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the biphenyl core. sigmaaldrich.comlibretexts.org Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination can be envisioned on either of the phenyl rings, provided a suitable leaving group (like a halide or triflate) is present or can be introduced. acs.org
For instance, if a halogen were to be introduced onto one of the phenyl rings via electrophilic halogenation, it could then serve as a handle for subsequent palladium-catalyzed reactions to introduce new alkyl, aryl, or amino groups. The choice of ligands for the palladium catalyst is crucial for the success of these transformations, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the coupling of aryl chlorides and other less reactive substrates. acs.orgacs.org
Reactivity of the Chlorinated Benzoate Moiety
The 3-chlorobenzoate part of the molecule also possesses distinct reactivity, primarily centered around the chlorine substituent. The chlorine atom on the benzene (B151609) ring is generally unreactive towards nucleophilic attack under standard conditions. However, its reactivity can be enhanced under specific conditions, particularly in nucleophilic aromatic substitution (SNAr) reactions.
For a nucleophilic aromatic substitution to occur, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho and/or para to the leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.com In this compound, the ester group is at the meta position relative to the chlorine atom. While the ester group is electron-withdrawing, its deactivating effect is less pronounced at the meta position for stabilizing the negative charge in the Meisenheimer complex intermediate that forms during an SNAr reaction. masterorganicchemistry.com Therefore, direct nucleophilic substitution of the chlorine atom would require harsh reaction conditions.
However, the chlorine atom can participate in various palladium-catalyzed cross-coupling reactions, similar to those described for the biphenyl moiety. This would allow for the introduction of a wide range of functional groups at the 3-position of the benzoate ring, offering a pathway to synthesize a variety of derivatives.
Nucleophilic Aromatic Substitution on the Chlorinated Phenyl Ring
The presence of a chlorine atom on one of the phenyl rings suggests the potential for nucleophilic aromatic substitution (SNAAr). In this type of reaction, a nucleophile replaces the halide on the aromatic ring. The feasibility of this reaction is highly dependent on the electronic properties of the ring and the reaction conditions.
Generally, for nucleophilic aromatic substitution to occur on an aryl halide, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. tandfonline.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. tandfonline.com In the case of this compound, the chlorine atom is on a phenyl ring that is part of a benzoate ester. The carbonyl group of the ester is an electron-withdrawing group.
Table 1: Examples of Nucleophilic Aromatic Substitution on Activated Aryl Chlorides
| Aryl Chloride | Nucleophile | Product | Reference |
| 2,4-Dinitrochlorobenzene | NaOH (aq) | 2,4-Dinitrophenol | tandfonline.com |
| p-Chloronitrobenzene | OH⁻ | p-Nitrophenol | tandfonline.com |
| o-Chloronitrobenzene | OH⁻ | o-Nitrophenol | tandfonline.com |
This table presents examples of nucleophilic aromatic substitution on activated aryl chlorides to illustrate the general reaction type.
Reactions of the Carbonyl Group
The ester functionality in this compound is a key site for chemical transformations, most notably hydrolysis and reduction.
Hydrolysis: The ester can be hydrolyzed to its constituent carboxylic acid (3-chlorobenzoic acid) and phenol (4-hydroxybiphenyl) under either acidic or basic conditions. Base-promoted hydrolysis, also known as saponification, is typically irreversible as the final step involves the deprotonation of the carboxylic acid by the base. libretexts.org Studies on related biphenyl esters have demonstrated that enzymatic hydrolysis using lipases can also be an effective method for cleaving the ester bond, sometimes with high chemoselectivity. lookchem.com
Reduction: The carbonyl group of the ester can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to the corresponding benzyl (B1604629) alcohol (from the 3-chlorobenzoate part) and 4-hydroxybiphenyl. The use of milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), could potentially allow for the partial reduction of the ester to an aldehyde at low temperatures. libretexts.org
Table 2: General Reactions of the Ester Carbonyl Group
| Reaction | Reagents | General Product(s) | Reference |
| Base-Promoted Hydrolysis | NaOH, H₂O | Carboxylate and Alcohol | libretexts.org |
| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | Carboxylic Acid and Alcohol | libretexts.org |
| Reduction (to alcohol) | 1. LiAlH₄, 2. H₂O | Two Alcohols | libretexts.org |
| Reduction (to aldehyde) | 1. DIBAL-H, -78 °C, 2. H₂O | Aldehyde and Alcohol | libretexts.org |
This table outlines common reactions of the ester functional group.
Photochemical Transformations and Reaction Mechanisms
The photochemical behavior of this compound is anticipated to be influenced by its constituent aromatic chromophores, the biphenyl and chlorobenzoate moieties. Biphenyl itself is known to be relatively stable to photolysis. nih.gov However, the presence of the chloro-substituent introduces a pathway for photochemical degradation.
The primary photochemical process for aryl chlorides often involves the homolytic cleavage of the C-Cl bond upon absorption of UV light. acs.org This generates a phenyl radical and a chlorine radical. In the presence of a hydrogen-donating solvent, the phenyl radical can abstract a hydrogen atom, leading to a reduction product. In the presence of oxygen, the phenyl radical can form a phenylperoxyl radical, which can lead to the formation of more polar compounds. acs.org
Furthermore, studies on benzyl benzoate have shown that upon exposure to sunlight, it can undergo photochemical reactions leading to the formation of various products, including benzaldehyde (B42025) and benzoic acid, which are known skin allergens. researchgate.net Although this compound is not a benzyl ester, this highlights the potential for esters with aromatic components to undergo photochemical transformations. Specific photochemical studies on this compound would be necessary to fully elucidate its degradation pathways and product formation under UV irradiation.
Catalytic Transformations Involving Biphenyl or Chlorobenzoate Scaffolds
The biphenyl and chlorobenzoate structures within this compound are amenable to a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide. organic-chemistry.org The chloro-substituent on the benzoate ring of this compound can serve as the halide partner in a Suzuki-Miyaura coupling reaction. This would allow for the synthesis of more complex biaryl or aryl-heteroaryl structures. The synthesis of laterally substituted biphenyl benzoates has been achieved via Suzuki-Miyaura cross-coupling of arylboronic acids with fluoro- and chloro-substituted phenols, followed by esterification. tandfonline.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for the formation of C-N bonds by coupling an amine with an aryl halide. rsc.org The chlorinated phenyl ring of this compound could undergo Buchwald-Hartwig amination to introduce a primary or secondary amine, leading to the synthesis of novel aniline (B41778) derivatives. While the ester functionality can sometimes be sensitive to the basic conditions of the reaction, careful selection of the base and ligand can often mitigate this issue. acs.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated compound (like an alkene) with an aryl halide. nih.gov This provides a direct method for the arylation of alkenes. The 3-chlorobenzoate moiety could potentially be used in a Heck reaction to attach a vinyl group, leading to the formation of a stilbene-like structure.
Kumada Coupling: Iron-catalyzed Kumada cross-coupling of aryl chlorobenzoates with alkyl Grignard reagents has been reported as a method for C(sp²)-C(sp³) bond formation. lookchem.com This reaction offers a pathway to introduce alkyl chains onto the chlorinated phenyl ring.
Table 3: Overview of Potential Catalytic Transformations
| Reaction Name | Coupling Partners | Resulting Bond | General Catalyst System | Reference |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid/Ester + Aryl Halide | C-C | Pd catalyst, Base | tandfonline.comorganic-chemistry.org |
| Buchwald-Hartwig Amination | Amine + Aryl Halide | C-N | Pd catalyst, Ligand, Base | rsc.orgacs.org |
| Heck Reaction | Alkene + Aryl Halide | C-C | Pd catalyst, Base | nih.gov |
| Kumada Coupling | Grignard Reagent + Aryl Halide | C-C | Fe or Pd catalyst | lookchem.com |
This table summarizes key catalytic cross-coupling reactions applicable to the aryl chloride moiety of the title compound.
Supramolecular Assemblies and Coordination Chemistry Featuring 1,1 Biphenyl 4 Yl 3 Chlorobenzoate Scaffolds
Principles of Supramolecular Design with Biphenyl (B1667301) and Benzoate (B1203000) Derivatives
The rational design of supramolecular structures relies on the predictable and directional nature of non-covalent interactions. Biphenyl and benzoate derivatives are exemplary building blocks due to their inherent structural and chemical properties that can be exploited for crystal engineering.
The biphenyl moiety offers a combination of rigidity and conformational flexibility. The single carbon-carbon bond connecting the two phenyl rings allows for rotation, with the dihedral angle between the rings ranging from 0° to over 46°, enabling the ligand to adapt to the coordination preferences of different metal ions. nih.govacs.org This torsional freedom is a critical design element in the construction of diverse metal-organic architectures. nih.govacs.org Furthermore, the extended aromatic surfaces of the biphenyl group are prime sites for π-π stacking interactions, which are crucial in organizing molecules in the solid state. researchgate.net
The benzoate moiety , particularly when deprotonated to a carboxylate, is a versatile and robust coordinating group. Carboxylate groups can bind to metal centers in numerous modes, such as monodentate, bidentate chelating, and bridging fashions, leading to the formation of structures with varying dimensionalities from discrete molecules to 1D, 2D, and 3D polymers. nih.gov The presence of oxygen atoms also allows for the formation of strong hydrogen bonds, which are fundamental in directing the assembly of supramolecular networks. researchgate.netmdpi.com The combination of a biphenyl scaffold with a benzoate functional group thus creates a powerful synthon for programming the self-assembly of complex crystalline materials. nih.govacs.org
Role of Halogen and Biphenyl Moieties in Directing Intermolecular Interactions
The specific functional groups on the [1,1'-Biphenyl]-4-yl 3-chlorobenzoate (B1228886) scaffold, namely the chlorine atom and the biphenyl rings, play a determinative role in guiding the formation of its crystal lattice through a variety of non-covalent forces.
Halogen Bonding and π-π Stacking Interactions
Halogen bonding is a highly directional, non-covalent interaction that occurs between an electrophilic region on a covalently bonded halogen atom (the halogen bond donor) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. ijres.orgnih.gov In a molecule like [1,1'-Biphenyl]-4-yl 3-chlorobenzoate, the chlorine atom, attached to the electron-withdrawing benzene (B151609) ring, can act as a halogen bond donor. This interaction has been increasingly recognized for its utility in crystal engineering, serving as a reliable tool to direct molecular assembly into predictable patterns. chemrxiv.orgresearchgate.net The strength and directionality of halogen bonds can effectively compete with or complement other interactions to stabilize specific crystalline forms. acs.orgrsc.org
Table 1: Key Intermolecular Interactions and Their Geometric Characteristics
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Significance in Crystal Packing |
| Halogen Bond | C-Cl | O, N, π-system | < 3.5 | ~165 | Directional control, formation of chains/sheets chemrxiv.orgresearchgate.net |
| π-π Stacking | Biphenyl Ring | Biphenyl Ring | 3.3 - 3.8 | N/A | Crystal cohesion, formation of columnar stacks researchgate.netacs.org |
| Hydrogen Bond | C-H | O=C | 2.2 - 3.2 | > 120 | Network formation, stabilization of dimers researchgate.netmdpi.com |
Hydrogen Bonding Networks and Other Weak Interactions
While halogen bonds and π-π stacking are prominent, the crystal structure is further stabilized by a network of weaker interactions. Hydrogen bonds , although weaker than their classical O-H···O or N-H···O counterparts, play a significant role. In the case of this compound, weak C-H···O hydrogen bonds can form between the aromatic C-H groups and the carbonyl oxygen of the benzoate moiety. These interactions, while individually modest, collectively contribute to the stability of the three-dimensional network. acs.org
Additionally, C-H···π interactions, where an aromatic C-H group points towards the face of a phenyl ring on an adjacent molecule, are common. Van der Waals forces, though non-directional, are also critical in ensuring efficient space-filling and maximizing crystal density. The final solid-state structure is a result of the delicate balance and competition among this diverse array of strong and weak intermolecular forces. acs.orgnih.gov
Incorporation into Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)
The principles of supramolecular chemistry find their ultimate expression in the construction of highly ordered, extended networks like Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). rsc.orgnih.gov The this compound scaffold, or more commonly its parent carboxylic acid ligands, are excellent candidates for building these materials.
Ligand Design for Self-Assembly Processes
The design of the organic ligand is the most critical element in programming the self-assembly of a desired MOF or CP architecture. rsc.orgresearchgate.net For a ligand derived from this compound, such as [1,1'-biphenyl]-4-carboxylic acid, several features are paramount:
Coordinating Group: The carboxylate group is the primary site for binding to metal ions or metal clusters (often called secondary building units, or SBUs). nih.gov Its versatility in coordination modes (e.g., monodentate, bidentate, bridging) allows for the formation of a wide range of network topologies. nih.govacs.org
Backbone Rigidity and Length: The biphenyl unit acts as a rigid spacer or "strut" that connects the metal nodes. The length of this spacer dictates the size of the pores or channels within the resulting framework. nih.gov
Functionality: The chloro-substituent on the benzoate ring can serve multiple purposes. It can influence the electronic properties of the ligand, modify the solubility, or act as a secondary interaction site via halogen bonding to guide the packing of the polymer chains or layers. nih.gov
The self-assembly process involves combining the designed organic ligand with a suitable metal precursor, often under solvothermal conditions. nih.gov The final structure is dictated by the coordination geometry of the metal ion, the stereochemical information encoded in the ligand, and the reaction conditions. researchgate.net
Structural Characterization of Supramolecular Networks
The definitive method for determining the precise three-dimensional structure of crystalline CPs and MOFs is single-crystal X-ray diffraction (XRD) . nih.govresearchgate.net This powerful analytical technique provides the atomic coordinates of the entire asymmetric unit of the crystal. nih.gov
From the XRD data, a wealth of structural information can be extracted, including:
Connectivity: The exact way in which the organic ligands are connected to the metal centers.
Coordination Environment: The geometry around the metal ion (e.g., tetrahedral, octahedral) and the precise bond lengths and angles of the coordination sphere. acs.orgacs.org
Intermolecular Interactions: The precise distances and angles of the non-covalent interactions discussed previously (halogen bonds, π-π stacking, hydrogen bonds), confirming their role in the supramolecular assembly. researchgate.netacs.org
Other techniques like powder X-ray diffraction (PXRD) are used to confirm the bulk purity of the synthesized material, while spectroscopic methods such as FT-IR can confirm the coordination of the carboxylate groups to the metal centers. researchgate.netrsc.org Together, these characterization methods provide a comprehensive understanding of the structure of these complex materials at the molecular level. nih.govmdpi.com
Host-Guest Chemistry with Biphenyl-containing Macrocycles
The incorporation of the biphenyl unit into macrocyclic architectures has given rise to a versatile class of host molecules with unique recognition properties. These macrocycles, which include biphenarenes and biphenyl-extended pillararenes, feature rigid, electron-rich cavities of tunable size that are well-suited for forming stable host-guest complexes with a variety of guest molecules through non-covalent interactions. researchgate.netnih.gov The host-guest chemistry of these systems is a significant area of research in supramolecular chemistry, with applications in molecular recognition, sensing, and materials science. nih.govnih.gov
The formation of host-guest complexes is driven by a combination of forces, including hydrophobic interactions, π-π stacking, C-H···π interactions, and electrostatic interactions. acs.org The rigid and pre-organized nature of biphenyl-containing macrocycles minimizes the entropic penalty upon guest binding, contributing to high association constants. nih.gov
Detailed Research Findings
Research into biphenyl-containing macrocycles has demonstrated their ability to selectively bind a range of guest molecules. For instance, biphenarenes, which are composed of 4,4'-biphenol units linked by methylene (B1212753) bridges, exhibit excellent capabilities for selectively binding various guest types due to their unique structure and the ease with which they can be functionalized. nih.gov
A significant advancement in this area is the development of biphenyl-extended pillararenes. These macrocycles possess larger, more rigid cavities compared to traditional pillararenes, enhancing their guest-binding capabilities. nih.gov For example, a water-soluble cationic nih.govbiphenyl-extended pillar acs.orgarene has been successfully synthesized and shown to form a stable 1:1 complex with hemin (B1673052), which enhances the stability of hemin in aqueous solutions. rsc.org
Furthermore, studies on perethylated pillar acs.orgarene, a related macrocycle, have demonstrated its ability to act as a nonporous adaptive crystal for the selective adsorption of specific aromatic guests. In one study, it was found to selectively adsorb chlorobenzene (B131634) from a vapor mixture. Single-crystal X-ray diffraction analysis confirmed the formation of a 1:1 host-guest complex where the chlorobenzene molecule is located within the cavity of the macrocycle. mdpi.com This selectivity is attributed to the thermodynamic stability of the host-guest complex formed. mdpi.com
The binding affinities of these host-guest complexes can be quantified using various techniques, including NMR titration and fluorescence spectroscopy, to determine association constants (K_a) or dissociation constants (K_d). These constants provide a measure of the stability of the complex, with higher K_a values and lower K_d values indicating stronger binding.
For example, extended sulfo-pillar acs.orgarenes, which feature an elongated hydrophobic surface, have shown enhanced binding affinity for direct oral anticoagulants like edoxaban (B1671109) and betrixaban (B1666923) compared to their unfunctionalized counterparts. nih.gov The binding of betrixaban to a bidirectionally extended sulfo-pillar acs.orgarene was found to be six times stronger than to the parent macrocycle. nih.gov These interactions are primarily driven by enthalpy, suggesting strong, specific interactions are at play. nih.gov
The following tables present a selection of reported binding data for various biphenyl-containing macrocycles with different guest molecules, illustrating the quantitative aspects of their host-guest chemistry.
Table 1: Association Constants (K_a) for Host-Guest Complexes of Biphenarenes with Various Guests
| Host | Guest | Association Constant (K_a) / M⁻¹ | Solvent | Reference |
|---|---|---|---|---|
| Perethylated Biphen nih.govarene | 1,4-Dicyanobutane | (1.8 ± 0.2) x 10³ | CDCl₃ | researchgate.net |
| Perethylated Biphen nih.govarene | 1,4-Dicyanobutane | (2.5 ± 0.3) x 10² | CDCl₃ | researchgate.net |
| Perethylated Biphen nih.govarene | N,N'-Dimethyl-4,4'-bipyridinium bis(hexafluorophosphate) | (4.3 ± 0.5) x 10⁴ | CDCl₃/CD₃CN (10:1, v/v) | researchgate.net |
| Perethylated Biphen nih.govarene | N,N'-Dimethyl-4,4'-bipyridinium bis(hexafluorophosphate) | (5.1 ± 0.6) x 10³ | CDCl₃/CD₃CN (10:1, v/v) | researchgate.net |
Table 2: Dissociation Constants (K_d) for Host-Guest Complexes of Extended Sulfo-Pillar acs.orgarenes with Direct Oral Anticoagulants
| Host | Guest | Dissociation Constant (K_d) / nM | Conditions | Reference |
|---|---|---|---|---|
| Parent sulfo-pillar acs.orgarene (sP6) | Betrixaban | 1380 ± 200 | Phosphate Buffer Saline (PBS), pH 7.4 | nih.gov |
| Mono-directional extended sP6 (A1sP6) | Betrixaban | 980 ± 100 | PBS, pH 7.4 | nih.gov |
| Bi-directional extended sP6 (A1A2sP6) | Betrixaban | 230 ± 40 | PBS, pH 7.4 | nih.gov |
| Parent sulfo-pillar acs.orgarene (sP6) | Edoxaban | 2100 ± 300 | PBS, pH 7.4 | nih.gov |
| Mono-directional extended sP6 (A1sP6) | Edoxaban | 800 ± 100 | PBS, pH 7.4 | nih.gov |
Advanced Materials Research and Potential Applications of 1,1 Biphenyl 4 Yl 3 Chlorobenzoate Derivatives
Exploration in Liquid Crystalline Systems
The rigid, elongated structure of the biphenyl (B1667301) core is a fundamental building block for many liquid crystalline materials. nih.govrsc.org This structural motif, known as a mesogenic fragment, promotes the formation of ordered, anisotropic fluid phases (mesophases) that are characteristic of liquid crystals (LCs). researchgate.net While specific studies on the mesomorphic properties of [1,1'-Biphenyl]-4-yl 3-chlorobenzoate (B1228886) are not extensively detailed in the literature, the properties of analogous biphenyl derivatives provide significant insight.
Biphenyl derivatives are known to form various liquid crystal phases, including nematic and smectic phases, depending on the nature and length of terminal substituent groups. researchgate.net For example, the well-studied cyanobiphenyl family, such as 4′-Heptyl-4-biphenylcarbonitrile (7CB), demonstrates a stable nematic phase at room temperature, making it suitable for applications like liquid-crystal displays (LCDs). ossila.com The nematic phase is characterized by long-range orientational order of the molecules. The formation of more ordered smectic phases, where molecules align in layers, is also common in biphenyl systems, often influenced by the presence of intermolecular hydrogen bonds or specific side-chain interactions. researchgate.net Research has shown that even small modifications, such as fluorination or the introduction of different donor-acceptor groups, can significantly alter the transition temperatures and the type of mesophase exhibited. tandfonline.com For instance, certain push-pull biphenyl derivatives with alkylamino donors and cyano acceptors have been synthesized and shown to exhibit a nematic phase, with some demonstrating this behavior at low temperatures. tandfonline.com
Table 1: Mesomorphic Properties of Representative Biphenyl Liquid Crystal Derivatives This table provides examples of phase transition temperatures for different biphenyl derivatives, illustrating how structural changes influence their liquid crystalline behavior.
| Compound | Structure | Phase Transitions on Cooling (°C) | Mesophase Type | Reference |
|---|---|---|---|---|
| 2B8[3F] | Dialkylamino (donor) and cyano (acceptor) substituted biphenyl with fluorine | 52.7 (Iso → N), 21.2 (N → Cry) | Nematic (N) | tandfonline.com |
| 2T8[3F] | Tolane derivative (structurally related) | 59.0 (Iso → N), 31.5 (N → Cry) | Monotropic Nematic | tandfonline.com |
| 7CB | 4′-Heptyl-4-biphenylcarbonitrile | 42.8 (Iso → N), 28.5 (N → Cry) | Nematic (N) | ossila.com |
Iso = Isotropic Liquid, N = Nematic, Cry = Crystal
Nonlinear Optical (NLO) Properties and Optoelectronic Devices
Derivatives of biphenyl are of significant interest for applications in nonlinear optics (NLO), which involve materials whose optical properties change with the intensity of incident light. researchgate.netresearchgate.net This behavior is foundational for technologies like optical switching and frequency conversion. researchgate.net
Structure-Property Relationships for NLO Activity
The NLO response in organic molecules is strongly tied to their molecular structure. A highly effective design strategy is the "push-pull" system, where an electron-donating group (donor) and an electron-accepting group (acceptor) are linked by a π-conjugated bridge. tandfonline.com The biphenyl unit serves as an excellent π-bridge in these systems. researchgate.net
The efficiency of a second-order NLO material is quantified by its first molecular hyperpolarizability (β). The magnitude of β is directly related to the degree of charge separation between the donor and acceptor groups through the π-system. Key structural factors that enhance NLO activity include:
Donor and Acceptor Strength: Stronger electron-donating and electron-accepting groups lead to a greater change in dipole moment upon excitation, increasing the β value. rsc.org
π-Conjugated Bridge: The length and nature of the conjugated system connecting the donor and acceptor are critical. The biphenyl core provides a robust and electronically communicative pathway. rsc.org
Molecular Geometry: The planarity of the molecule affects the efficiency of π-electron delocalization. While biphenyl rings are twisted relative to each other in the ground state, this geometry can be influenced by substituents and the surrounding medium. researchgate.net
Quantum chemical calculations are often used to predict and analyze the NLO properties of new molecular designs, allowing for the systematic deduction of these structure-property relationships. researchgate.net
Intramolecular Charge Transfer (ICT) Characteristics in Push-Pull Systems
The mechanism underlying the NLO properties of push-pull biphenyl derivatives is intramolecular charge transfer (ICT). researchgate.net Upon absorption of light (photoexcitation), an electron is redistributed from the electron-rich donor group, across the biphenyl π-system, to the electron-deficient acceptor group. researchgate.netrsc.org
This process can be described as a transition from the ground state to a locally excited (LE) state, which then rapidly evolves into a charge-transfer (CT) state. researchgate.net The CT state is highly polar, possessing a much larger dipole moment than the ground state. This light-induced change in dipole moment is the microscopic origin of the macroscopic second-order NLO response. The entire ICT process can be incredibly fast, with studies on nitroaromatic biphenyls showing transfer times on the order of 220-480 femtoseconds. nih.gov
The stability and energy of the CT state are heavily influenced by the surrounding environment. researchgate.net Polar solvents, for instance, can stabilize the highly polar CT state, often leading to shifts in the molecule's absorption and emission spectra. researchgate.netrsc.org This solvent-dependent behavior makes some ICT-based molecules useful as environmental sensors. researchgate.net
Luminescence and Photophysical Properties
The same push-pull architecture that enables NLO activity also governs the luminescence properties of many biphenyl derivatives. The ICT process is central to their fluorescence (light emission) characteristics. tandfonline.com While pure biphenyl skeletons tend to emit in the UV region, the introduction of donor-acceptor groups can shift the emission into the visible spectrum due to a narrowing of the energy gap. tandfonline.com
Following photoexcitation and ICT, the molecule can relax to the ground state by emitting a photon from the CT state. This emission is typically red-shifted (occurs at a longer wavelength) compared to the absorption wavelength. tandfonline.com Recent studies on push-pull biphenyl derivatives with alkylamino donors and cyano acceptors have demonstrated blue fluorescence in both THF solution and the solid state. tandfonline.com
The efficiency of this light emission is measured by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. The quantum yields for biphenyl derivatives in the solid state have been reported in the range of 0.07 to 0.40. tandfonline.com Research has also shown that modifying the biphenyl structure, for example by incorporating silicon atoms, can significantly enhance fluorescence intensity by altering the probabilities of electronic transitions. nih.gov
Green Chemistry Principles in the Synthesis and Transformation of 1,1 Biphenyl 4 Yl 3 Chlorobenzoate
Development of Environmentally Benign Synthetic Routes
The pursuit of environmentally benign synthetic routes for esters like [1,1'-Biphenyl]-4-yl 3-chlorobenzoate (B1228886) focuses on replacing hazardous reagents and minimizing energy-intensive steps. Traditional methods often rely on stoichiometric amounts of activating agents and organic bases in chlorinated solvents. rsc.orgwikidot.com Modern approaches are shifting towards catalytic processes that are both more efficient and less wasteful.
Alternative strategies include direct catalytic esterification or cross-coupling reactions. For instance, methods involving the palladium-catalyzed or nickel-catalyzed coupling of carboxylic acids with aryl halides or pseudohalides represent a significant advancement. acs.orgacs.orgnagoya-u.ac.jp An electrochemical approach merging nickel catalysis with paired electrolysis has been shown to produce aryl esters from carboxylic acids and aryl halides at room temperature, avoiding chemical redox agents altogether. acs.org These catalytic methods provide pathways that increase energy efficiency and reduce the generation of toxic byproducts.
Catalyst Design for Improved Sustainability (e.g., Water-Soluble Supported Catalysts)
Catalyst innovation is central to developing sustainable esterification processes. The ideal catalyst offers high activity and selectivity, operates under mild conditions, and is easily separated and reused.
Heterogeneous Catalysts: Replacing traditional homogeneous acid catalysts (e.g., sulfuric acid) with solid acid catalysts simplifies product purification and allows for catalyst recycling, a key principle of green chemistry. These solid catalysts can be packed into columns for continuous flow reactions, which can lead to higher yields and easier automation.
Advanced Metal Catalysts: Novel catalytic systems are being designed to enable more direct and efficient reactions. For example, Rhodium-Ruthenium (RhRu) bimetallic oxide clusters have been developed for the synthesis of aryl esters using molecular oxygen as the sole, environmentally benign oxidant, producing only water as a byproduct. labmanager.com Palladium-based catalysts with specialized ligands have also proven effective for the direct esterification of carboxylic acids with aryl iodides, tolerating a wide range of functional groups. nagoya-u.ac.jp
Water-Soluble Catalysts: Designing catalysts that are soluble in water allows the reaction to be performed in an aqueous phase. beilstein-journals.org This can dramatically simplify the separation of the catalyst from the organic product, which would typically remain in an organic phase or be extracted. The catalyst can then be recycled with the aqueous phase, reducing waste and cost.
Biocatalysis: Enzymes, particularly lipases, are highly effective for ester synthesis. They operate under very mild temperature and pH conditions, exhibit high selectivity, and can often be used in solvent-free systems. mdpi.comnih.gov Immobilized lipases are particularly attractive as they can be easily recovered and reused for multiple reaction cycles.
Solvent Selection and Optimization for Reduced Environmental Impact
Solvent use accounts for a significant portion of the waste generated in the chemical industry, making solvent selection a critical aspect of green synthesis. acs.org Traditional esterification reactions often employ hazardous solvents like dichloromethane (B109758) (DCM), diethyl ether, or N,N-dimethylformamide (DMF). wikipedia.orgwikidot.com
Green chemistry promotes a shift towards safer, more sustainable solvents. This includes using water, which is non-toxic and non-flammable, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is sourced from renewable feedstocks like corncobs. rsc.orgsigmaaldrich.com Cyclopentyl methyl ether (CPME) is another greener alternative to traditional ether solvents like THF or MTBE, offering higher stability and resistance to peroxide formation. sigmaaldrich.com For reactions like the Schotten-Baumann synthesis of [1,1'-Biphenyl]-4-yl 3-chlorobenzoate, using a biphasic system with water is a common approach, though it risks hydrolysis of the acid chloride. rsc.org This issue can be mitigated through careful process control, for example, by using continuous flow reactors which offer better temperature and mixing control. rsc.org
In some cases, reactions can be optimized to run in solvent-free systems. For enzymatic esterifications, using a eutectic mixture of the substrates themselves can create a liquid reaction medium, eliminating the need for any additional solvent. nih.gov
Below is an interactive table classifying common organic solvents based on green chemistry principles.
| Solvent Name | Classification | Rationale | Greener Alternatives |
| Benzene (B151609) | Highly Hazardous | Carcinogen. sigmaaldrich.com | Toluene, 2-MeTHF |
| Dichloromethane (DCM) | Problematic/Hazardous | Suspected carcinogen, high volatility. | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate |
| N,N-Dimethylformamide (DMF) | Hazardous | Reproductive toxicity, high boiling point makes removal difficult. | N-Butyl-2-pyrrolidone (NBP), Dimethyl carbonate |
| Diethyl Ether | Highly Hazardous | Extremely flammable, forms explosive peroxides. | Cyclopentyl methyl ether (CPME), 2-MeTHF |
| Water | Recommended | Non-toxic, non-flammable, inexpensive. | - |
| Ethanol | Recommended | Bio-based, low toxicity. | - |
| Ethyl Acetate | Recommended | Low toxicity, readily biodegradable. | - |
| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Bio-derived, good performance, less prone to peroxide formation than THF. sigmaaldrich.com | - |
Atom Economy and Reaction Efficiency Considerations
Atom economy, a concept developed by Barry Trost, is a core metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgrsc.org
For the synthesis of this compound from 4-phenylphenol (B51918) and 3-chlorobenzoyl chloride, the reaction produces hydrogen chloride (HCl) as a byproduct.
Reaction: C₁₂H₁₀O + C₇H₄Cl₂O → C₁₉H₁₃ClO₂ + HCl
Atom Economy Calculation:
Molecular Weight of this compound (C₁₉H₁₃ClO₂): 308.76 g/mol sigmaaldrich.com
Molecular Weight of 4-phenylphenol (C₁₂H₁₀O): 170.21 g/mol
Molecular Weight of 3-chlorobenzoyl chloride (C₇H₄Cl₂O): 175.01 g/mol
Atom Economy = [MW of Product] / [Sum of MW of Reactants] * 100
Atom Economy = [308.76 / (170.21 + 175.01)] * 100 = 89.4%
While an 89.4% atom economy is relatively high, it still means that over 10% of the reactant mass becomes a corrosive byproduct (HCl) that must be neutralized and disposed of.
A greener, catalytic route using 3-chlorobenzoic acid and an oxidant like O₂, where water is the only byproduct, would be superior.
Hypothetical Greener Reaction: C₁₂H₁₀O + C₇H₅ClO₂ → C₁₉H₁₃ClO₂ + H₂O
Atom Economy Calculation for Greener Route:
Molecular Weight of 3-chlorobenzoic acid (C₇H₅ClO₂): 156.57 g/mol
Atom Economy = [308.76 / (170.21 + 156.57)] * 100 = 94.5%
Waste Minimization Strategies
Minimizing waste is a direct outcome of applying the principles of atom economy, catalyst design, and solvent selection. The most effective strategy is waste prevention at the source rather than treatment after its creation.
Key strategies applicable to the synthesis of this compound include:
Use of Catalytic Reagents: Shifting from stoichiometric reagents (e.g., bases for HCl neutralization, activating agents) to catalytic alternatives is the most impactful strategy. Catalytic processes inherently produce less waste. primescholars.com
Treatment of unavoidable waste: For a molecule containing a biphenyl (B1667301) and a chlorophenyl group, waste streams may include chlorinated organic materials and phenolic compounds from the synthesis of the 4-phenylphenol precursor. google.com Advanced methods for treating such waste include enzymatic degradation, where enzymes like peroxidases can be used to break down toxic phenols in industrial wastewater, rendering it less harmful. orsanco.orgnih.gov
By integrating these green chemistry principles, the synthesis and transformation of this compound can be designed to be more sustainable, safer, and economically viable.
Conclusion and Future Research Directions
Summary of Key Academic Insights and Research Gaps
Currently, dedicated academic literature focusing exclusively on [1,1'-Biphenyl]-4-yl 3-chlorobenzoate (B1228886) is notably scarce. Its existence is primarily documented in chemical supplier databases, which provide basic information such as its chemical formula (C₁₉H₁₃ClO₂) and CAS number. However, detailed experimental data, spectroscopic analysis, and specific applications are not extensively reported in peer-reviewed journals.
The primary academic insights into this compound are derived by analogy from studies of structurally similar molecules. For instance, research on other biphenyl (B1667301) esters suggests potential applications in areas such as liquid crystals, polymer science, and as intermediates in the synthesis of more complex molecules. The biphenyl moiety is a common structural motif in materials with interesting optical and electronic properties. The presence of the chlorobenzoate group could influence these properties, potentially leading to unique characteristics.
A significant research gap is the absence of a comprehensive characterization of [1,1'-Biphenyl]-4-yl 3-chlorobenzoate. There is a lack of published data on its photophysical properties, thermal stability, and potential biological activities. The synthesis of a related compound, 4'-cyano-[1,1'-biphenyl]-4-yl 3-(benzyloxy)benzoate, was achieved via an esterification reaction between 3-(benzyloxy)benzoic acid and 4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This suggests a probable synthetic route for this compound, but specific reaction conditions and yields have not been reported.
The following table summarizes the key known information and identifies the significant research gaps for this compound:
| Aspect | Known Information (Inferred) | Research Gaps |
| Synthesis | Likely synthesized via esterification of 4-hydroxybiphenyl and 3-chlorobenzoyl chloride or 3-chlorobenzoic acid. | Optimized reaction conditions, yield, and purification methods are not documented. |
| Spectroscopic Data | No published NMR, IR, or Mass Spectrometry data is readily available. | Complete spectroscopic characterization is needed to confirm its structure and purity. |
| Physical Properties | Basic properties like molecular weight are known. | Melting point, boiling point, solubility, and crystal structure are not reported. |
| Applications | Potential use in materials science (e.g., liquid crystals, polymers) based on the properties of similar biphenyl esters. | No specific applications have been explored or documented. |
| Biological Activity | The biodegradability of related compounds like monochlorobiphenyls and 4-chlorobenzoate (B1228818) has been studied. nih.gov | The biological activity profile of the ester itself remains uninvestigated. |
Prospective Avenues for Advanced Investigation of this compound
The limited research on this compound presents numerous opportunities for future investigation. A foundational study would involve its definitive synthesis and thorough characterization using modern analytical techniques.
Table of Proposed Research Directions:
| Research Area | Specific Investigation | Potential Impact |
| Synthetic Chemistry | Development and optimization of a scalable synthesis protocol. | Would make the compound readily available for further research. |
| Materials Science | Investigation of its liquid crystalline properties, thermal stability, and photophysical characteristics. | Could lead to the discovery of new materials for displays, sensors, or organic electronics. |
| Medicinal Chemistry | Screening for potential biological activities, such as enzyme inhibition or antimicrobial effects. The study of O-biphenyl-3-yl carbamates as FAAH inhibitors highlights the potential for biphenyl structures in drug discovery. nih.gov | Could identify new lead compounds for drug development. |
| Environmental Science | Study of its environmental fate and biodegradability. | Would provide crucial data on its potential environmental impact. |
| Computational Chemistry | Density Functional Theory (DFT) calculations to predict its molecular geometry, electronic properties, and reactivity. | Would complement experimental findings and provide deeper insights into its behavior. |
Further research could also explore the synthesis of a series of related biphenyl esters with varying substitution patterns on both the biphenyl and benzoate (B1203000) rings. This would allow for a systematic study of structure-property relationships, providing a more comprehensive understanding of this class of compounds.
Challenges and Opportunities in Synthetic Accessibility and Scalability of Related Biphenyl Esters
The synthesis of biphenyl esters, including this compound, typically involves the esterification of a hydroxyl-substituted biphenyl with a substituted benzoic acid or its more reactive acyl chloride derivative. While this is a well-established transformation in organic chemistry, several challenges and opportunities exist, particularly concerning scalability.
Challenges:
Starting Material Availability and Cost: The availability and cost of substituted biphenyls and benzoic acids can be a limiting factor for large-scale synthesis.
Reaction Conditions: The choice of coupling reagents and reaction conditions is crucial for achieving high yields and purity. For large-scale production, the use of expensive or hazardous reagents should be minimized. Traditional methods like Fischer-Speier esterification often require harsh conditions and can be inefficient for sterically hindered substrates. google.com
Purification: The purification of the final product, often requiring column chromatography at the lab scale, can be challenging and costly to implement on an industrial scale. Crystallization is a more viable option for large-scale purification, but developing a suitable crystallization process can be time-consuming.
By-product Removal: The removal of by-products, such as dicyclohexylurea in DCC-mediated couplings, can be problematic in large-scale reactions.
Opportunities:
Catalyst Development: The development of more efficient and recyclable catalysts for esterification reactions presents a significant opportunity. This includes exploring solid-supported catalysts or biocatalysts that can simplify product purification and reduce waste.
Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability. Flow chemistry can also enable the use of more reactive intermediates in a controlled manner.
Greener Synthetic Routes: There is a growing demand for more environmentally friendly synthetic methods. This includes the use of greener solvents, minimizing waste generation, and developing atom-economical reactions.
Cross-Coupling Strategies: Advances in cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide versatile methods for the synthesis of the biphenyl backbone from more readily available starting materials. sigmaaldrich.com Integrating these methods into a streamlined process for producing biphenyl esters could enhance synthetic accessibility.
The following table outlines common synthetic methods for biphenyl esters and their scalability considerations:
| Synthetic Method | Description | Scalability Considerations |
| Fischer-Speier Esterification | Reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst. google.com | Simple and inexpensive reagents, but often requires high temperatures and long reaction times. May not be suitable for sensitive substrates. |
| Acyl Chloride Method | Reaction of an alcohol with a more reactive acyl chloride, often in the presence of a base. | Generally high-yielding and proceeds under milder conditions. The generation and handling of acyl chlorides can be a challenge on a large scale. |
| DCC/DMAP Coupling | Use of dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. nih.gov | Mild reaction conditions and high yields. The formation of insoluble dicyclohexylurea by-product complicates purification on a large scale. |
| Steglich Esterification | A modification of the DCC coupling that is suitable for sterically hindered alcohols. | Similar advantages and disadvantages to the standard DCC coupling regarding scalability. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing [1,1'-Biphenyl]-4-yl 3-chlorobenzoate, and how can purity be optimized?
- Answer : The compound can be synthesized via esterification between 3-chlorobenzoic acid and [1,1'-biphenyl]-4-ol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous conditions. Purity optimization involves recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) and characterization via HPLC with UV detection (λ = 254 nm). Monitor reaction progress using TLC (silica gel, 3:7 ethyl acetate/hexane) .
Q. How can the structural identity of this compound be confirmed experimentally?
- Answer : Use single-crystal X-ray diffraction (SCXRD) for definitive structural confirmation. Crystallize the compound in a suitable solvent (e.g., chloroform), and refine the structure using programs like SHELXL to resolve bond lengths and angles . Complementary techniques include:
- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹.
- NMR : ¹H NMR should show biphenyl aromatic protons (δ 7.2–8.1 ppm) and a singlet for the ester-linked proton (δ ~8.3 ppm) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for biphenyl-based esters?
- Answer : Discrepancies in unit cell parameters or bond angles may arise from polymorphism or solvent inclusion. Address this by:
- Conducting multiple crystallizations under varied conditions (e.g., temperature, solvent polarity).
- Using high-resolution SCXRD with SHELXL’s TWINABS for twinned crystals .
- Cross-validating with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental geometries .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Answer : Perform DFT studies (B3LYP/6-31G* level) to analyze electronic effects:
- The 3-chlorobenzoate group acts as an electron-withdrawing substituent, activating the biphenyl system for Suzuki-Miyaura couplings.
- Calculate Fukui indices to identify nucleophilic/electrophilic sites. Validate predictions experimentally via palladium-catalyzed reactions with arylboronic acids .
Q. What advanced analytical methods detect trace impurities in this compound?
- Answer : Use LC-MS/MS in MRM (multiple reaction monitoring) mode for sensitivity. Key steps:
- Column: C18 (2.1 × 50 mm, 1.7 µm).
- Mobile phase: 0.1% formic acid in water/acetonitrile (gradient elution).
- Monitor m/z transitions specific to potential genotoxic impurities (e.g., hydrolyzed byproducts). Limit of detection (LOD) should be ≤ 0.1% .
Q. How does the steric bulk of the biphenyl group influence the compound’s stability under photolytic conditions?
- Answer : The biphenyl moiety provides steric shielding to the ester bond, reducing hydrolysis rates. Conduct accelerated stability studies:
- Expose samples to UV light (λ = 365 nm) in a photostability chamber.
- Analyze degradation via UPLC-PDA at intervals (0, 7, 14 days). Compare with non-biphenyl analogs to isolate steric effects .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing derivatives of this compound?
- Answer : Standardize conditions:
- Use Schlenk lines for oxygen-sensitive reactions.
- Characterize intermediates (e.g., biphenyl-4-ol precursors) via GC-MS to confirm absence of di- or tri-substituted byproducts.
- Document solvent drying methods (e.g., molecular sieves for THF) and catalyst loadings (e.g., 5 mol% Pd(PPh₃)₄ for couplings) .
Q. How can solvent effects on the compound’s spectroscopic properties be systematically studied?
- Answer : Perform solvatochromic analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
